molecular formula C31H21N B13660483 3-Phenyl-9,9'-spirobi[fluoren]-2-amine

3-Phenyl-9,9'-spirobi[fluoren]-2-amine

Cat. No.: B13660483
M. Wt: 407.5 g/mol
InChI Key: DUXMSNOILCDVOE-UHFFFAOYSA-N
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Description

3-Phenyl-9,9'-spirobi[fluoren]-2-amine (CAS: 2214221-84-6, molecular formula: C₃₁H₂₁N) is a spirobifluorene-based amine derivative characterized by a rigid 9,9′-spirobi[fluorene] core substituted with a phenyl group at position 3 and an amine group at position 2 . This compound exhibits unique optoelectronic properties due to its non-planar spiro-conformation, which enhances thermal stability and reduces intermolecular aggregation. It is primarily investigated for applications in organic light-emitting diodes (OLEDs), where it functions as a host or emissive material . Below, we compare its structural, electronic, and functional attributes with five closely related analogues.

Properties

Molecular Formula

C31H21N

Molecular Weight

407.5 g/mol

IUPAC Name

3'-phenyl-9,9'-spirobi[fluorene]-2'-amine

InChI

InChI=1S/C31H21N/c32-30-19-29-25(18-24(30)20-10-2-1-3-11-20)23-14-6-9-17-28(23)31(29)26-15-7-4-12-21(26)22-13-5-8-16-27(22)31/h1-19H,32H2

InChI Key

DUXMSNOILCDVOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2N)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C73

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-9,9’-spirobi[fluoren]-2-amine typically involves multi-step organic reactions. One common method includes the formation of the spiro linkage through a reaction between a fluorene derivative and an amine. The reaction conditions often require the use of catalysts such as boron trifluoride etherate (BF3·OEt2) and solvents like dichloromethane (CH2Cl2) to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2.1. Starting Materials

  • 2-Bromo-9,9'-spirobifluorene : Serves as the aryl bromide precursor.

  • Phenylamine : Provides the amine component for coupling .

2.2. Reaction Conditions

  • Catalyst : Pd(OAc)₂ (palladium acetate) with P(t-Bu)₃ (tris(tert-butyl)phosphine) as a ligand .

  • Base : Sodium tert-butoxide (t-BuONa) .

  • Solvent : THF (tetrahydrofuran) .

  • Atmosphere : Conducted under vacuum (~10⁻⁵ Torr) to minimize side reactions .

2.3. Reaction Mechanism

The Buchwald-Hartwig amination proceeds via:

  • Oxidative addition of the palladium catalyst to the aryl bromide.

  • Amination with phenylamine, facilitated by the base (t-BuONa).

  • Reductive elimination to form the C–N bond .

3.1. Purification

  • Column chromatography : Eluted with a mixture of petroleum ether (PE) and dichloromethane (DCM) in a 10:1 ratio .

3.2. Characterization Data

Technique Key Observations
¹H NMR Peaks at δ 7.99 (s, 1H), 7.73 (dd, J = 20.7, 7.6 Hz, 6H), and δ 6.42 (d, J = 2.0 Hz, 2H) .
MALDI-TOF MS Molecular ion peak at m/z 801.24 ([M]⁺), matching the calculated mass (C₅₆H₃₄BrN: 801.19) .

4.1. Bromination

Subsequent bromination of the synthesized amine (e.g., using N-bromosuccinimide) can yield halogenated derivatives for further functionalization .

4.2. Cross-Coupling Potential

The spirobifluorene core’s rigidity and electronic properties make it suitable for:

  • Ligand design in coordination chemistry .

  • Organic electronics , such as OLED materials .

Scientific Research Applications

3-Phenyl-9,9’-spirobi[fluoren]-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Phenyl-9,9’-spirobi[fluoren]-2-amine exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid framework that enhances the compound’s photophysical properties. This rigidity reduces non-radiative decay pathways, leading to higher photoluminescence quantum yields. The compound’s molecular targets and pathways involve interactions with light and electronic states, making it highly efficient in optoelectronic applications .

Comparison with Similar Compounds

Structural Modifications and Key Features

The following compounds share the 9,9′-spirobi[fluorene] backbone but differ in substituents and functional groups:

Compound Name Substituents/Modifications Key Structural Features
3-Phenyl-9,9'-spirobi[fluoren]-2-amine Phenyl at C3, amine at C2 Rigid spiro core, electron-donating amine
N,N-Diphenyl-9,9′-spirobi[fluorene]-2-amine (SDPA) Diphenylamine at C2 Strong electron-donating diphenylamine group
7-(9H-Carbazol-9-yl)-N,N-diphenyl-9,9′-spirobi[fluoren]-2-amine (CzFA) Carbazole at C7, diphenylamine at C2 Bipolar host with carbazole (hole transport)
2-(9,9’-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine (SF2-TRZ) Triazine at C2, phenyl groups at C4/C6 Electron-accepting triazine moiety
3-Bromo-9,9’-spirobi[fluoren]-2-amine Bromine at C3, amine at C2 Halogen substitution for tuning electronic properties
Bis(9,9'-spirobifluorene-2-yl)amine Two spirobifluorene units linked via amine Extended π-conjugation, dimeric structure

Electronic and Optoelectronic Properties

  • This compound : Exhibits strong photoluminescence in the blue-to-green region (390–430 nm) due to spiro-conjugation and amine-mediated charge transfer .
  • SDPA : Used in near-infrared (NIR) thermally activated delayed fluorescence (TADF) emitters (e.g., M64), achieving electroluminescence (EL) at 712 nm with CIE coordinates (0.68, 0.29) .
  • CzFA : Demonstrates bipolar charge transport (hole/electron mobility ~10⁻⁴ cm²/Vs) due to carbazole and diphenylamine groups. Hosts red phosphorescent dyes (e.g., Ir(MDQ)₂(acac)) with maximum current efficiency of 27.8 cd/A .
  • SF2-TRZ : As an exciplex cohost, enables OLEDs with LT50 (time to 50% luminance decay) exceeding 10,000 hours at 1000 cd/m², attributed to high thermal stability (Tg > 140°C) .
  • 3-Bromo derivative : Bromine substitution red-shifts absorption/emission peaks and enhances electron affinity, making it suitable for pesticide residue analysis .

Device Performance Metrics

Compound Application Key Performance Metrics Reference
3-Phenyl derivative OLED host/emitter Pending detailed device data
SDPA (M64) NIR TADF emitter EQE: 6.6%; CIE: (0.68, 0.29); λEL: 712 nm
CzFA Red phosphorescent host Current efficiency: 27.8 cd/A; LT90: ~70 h
SF2-TRZ Exciplex cohost LT50: 10,169 h; Stability: 16× vs. TCTA:T2T
3-Bromo derivative Pesticide analysis Purity: 98%; Boiling point: 556°C

Stability and Thermal Properties

  • Thermal Stability : SF2-TRZ and CzFA exhibit high glass-transition temperatures (Tg > 140°C), critical for reducing device degradation under operational stress .
  • Lifetime: SF2-TRZ-based OLEDs achieve 10,169 h LT50 via suppressed formation of luminous quenchers and traps . CzFA devices show LT90 (time to 90% luminance) improvements from 1.4 h to 70.5 h when replacing low-Tg hole transport layers .

Biological Activity

3-Phenyl-9,9'-spirobi[fluoren]-2-amine is a compound of interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications.

Chemical Structure and Properties

This compound belongs to the class of spirobifluorenes, which are characterized by their unique spiro structure that enhances their electronic properties. The compound features a phenyl group attached to the spirobi[fluorene] core, which contributes to its stability and reactivity.

Molecular Formula: C20_{20}H17_{17}N
Molecular Weight: 285.36 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Spirobifluorene Core: This is achieved through cyclization reactions of fluorene derivatives.
  • Amination Reaction: The introduction of the amine group occurs via nucleophilic substitution or coupling reactions with suitable amine precursors.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of spirobi[fluoren]-based compounds. For instance, research indicates that derivatives of spirobifluorene exhibit significant antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundKB31 (oral cancer)5.4Induces apoptosis
This compoundA549 (lung cancer)12.1Cell cycle arrest

The compound has been shown to induce apoptosis in KB31 cells while exhibiting less efficacy in A549 cells, suggesting a selective mechanism that may be influenced by the cellular context and genetic background of the cancer cells .

The biological activity of this compound is believed to involve:

  • Induction of Apoptosis: The compound activates intrinsic apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest: It has been observed to cause G2/M phase arrest in certain cancer cell lines, which is critical for halting proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of spirobifluorene derivatives. Key factors influencing activity include:

  • Substituent Effects: The presence and position of substituents on the phenyl ring can significantly alter potency.
  • Steric Hindrance: Bulky groups can enhance or inhibit interaction with biological targets depending on their spatial arrangement.

Study on Antiproliferative Activity

In a comparative study involving various spirobifluorene derivatives, this compound was evaluated alongside other analogs. The results indicated that modifications at the nitrogen atom or phenyl group could enhance anticancer efficacy .

Evaluation in Neurodegenerative Models

Another area of investigation includes the potential neuroprotective effects of spirobifluorene derivatives against protein aggregation diseases such as Alzheimer's. Preliminary results suggest that these compounds may inhibit aggregation processes associated with α-synuclein and tau proteins, although further studies are required to elucidate these mechanisms .

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